molecular formula C12H14F3NO3 B1291727 Tert-butyl 2-(trifluoromethoxy)phenylcarbamate CAS No. 561304-39-0

Tert-butyl 2-(trifluoromethoxy)phenylcarbamate

Cat. No.: B1291727
CAS No.: 561304-39-0
M. Wt: 277.24 g/mol
InChI Key: NFYIFHKKXHUGPJ-UHFFFAOYSA-N
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Description

Tert-butyl 2-(trifluoromethoxy)phenylcarbamate is a chemical compound with the molecular formula C12H14F3NO3. It is known for its unique trifluoromethoxy group, which imparts distinct chemical properties. This compound is used in various scientific research applications due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Tert-butyl 2-(trifluoromethoxy)phenylcarbamate can be synthesized through the condensation of tert-butyl 2-amino phenylcarbamate with trifluoromethoxy-substituted carboxylic acids. The reaction typically involves the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the carbamate bond .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(trifluoromethoxy)phenylcarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong acids or bases for hydrolysis, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the carbamate bond yields tert-butyl 2-amino phenylcarbamate and trifluoromethoxy-substituted carboxylic acid .

Mechanism of Action

The mechanism of action of tert-butyl 2-(trifluoromethoxy)phenylcarbamate involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can enhance the compound’s ability to interact with enzymes and receptors, potentially leading to its biological effects. The exact molecular targets and pathways are still under investigation, but it is believed that the compound may inhibit certain enzymes involved in inflammatory processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its trifluoromethoxy group, which imparts distinct chemical properties such as increased stability and reactivity. This makes it a valuable compound in various scientific research applications, particularly in the development of new pharmaceuticals and materials .

Properties

IUPAC Name

tert-butyl N-[2-(trifluoromethoxy)phenyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F3NO3/c1-11(2,3)19-10(17)16-8-6-4-5-7-9(8)18-12(13,14)15/h4-7H,1-3H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFYIFHKKXHUGPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=CC=C1OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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